(2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol
Description
(2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10(2)16-17-9-12(18(16)3)14(19)11-7-6-8-13(20-4)15(11)21-5/h6-10,14,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDWNQYCJGJYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with 1-methyl-2-(propan-2-yl)-1H-imidazole under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s potential biological activities make it a subject of interest in biological research. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug discovery and development .
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance and functionality .
Mechanism of Action
The mechanism of action of (2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with (2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol and exhibits similar biological activities.
2,3-Dimethoxybenzyl alcohol:
Uniqueness
This compound is unique due to its specific combination of aromatic and heterocyclic structures. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
